REACTION_CXSMILES
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[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([CH3:9])=[CH:4][C:3]=1[OH:10].[CH2:11]=[O:12].[Mg+2].[Cl-].[Cl-]>C(#N)C>[OH:10][C:3]1[C:4]([CH:11]=[O:12])=[C:5]([CH3:9])[CH:6]=[C:7]([CH3:8])[C:2]=1[CH3:1] |f:2.3.4|
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Name
|
|
Quantity
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11.2 g
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Type
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reactant
|
Smiles
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CC1=C(C=C(C=C1C)C)O
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Name
|
|
Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
[Mg+2].[Cl-].[Cl-]
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Name
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TEA
|
Quantity
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43 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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400 mL
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Type
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solvent
|
Smiles
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C(C)#N
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Type
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CUSTOM
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Details
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with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
The mixture was refluxed for 6 h
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Duration
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6 h
|
Type
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TEMPERATURE
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Details
|
After cooling
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Type
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CONCENTRATION
|
Details
|
the mixture was partially concentrated
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Type
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ADDITION
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Details
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water added
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Type
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EXTRACTION
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Details
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The mixture was extracted with three times with Et2O
|
Type
|
WASH
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Details
|
the combined organic extracts washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
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Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=CC(=C1C=O)C)C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |